4-Ethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid
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Overview
Description
4-Ethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid is an organic compound with the molecular formula C11H10N2O3. It belongs to the quinoxaline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid typically involves the reaction of ethyl 3-oxo-3,4-dihydroquinoxaline-2-carboxylate with suitable reagents under controlled conditions . One common method includes the cyclization of anthranilic acid derivatives, which can be achieved through various synthetic routes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert it into various reduced forms.
Substitution: It can undergo nucleophilic substitution reactions to form different substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives, which have significant applications in medicinal chemistry and other fields .
Scientific Research Applications
4-Ethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the development of biologically active compounds.
Medicine: This compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is utilized in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 4-Ethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 7,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
- Ethyl 3-oxo-3,4-dihydroquinoxaline-2-carboxylate
Uniqueness
4-Ethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its ethyl group and carboxylic acid functionality make it a versatile compound for various synthetic and research applications .
Properties
IUPAC Name |
4-ethyl-3-oxoquinoxaline-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-2-13-8-6-4-3-5-7(8)12-9(10(13)14)11(15)16/h3-6H,2H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZLHCCJAJQJFKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C(C1=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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